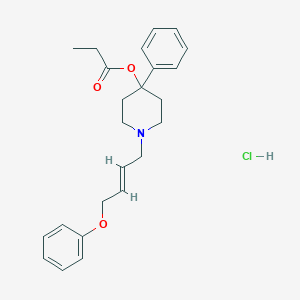
1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride, also known as PBPEH, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. PBPEH is a synthetic compound that belongs to the class of piperidinols, which are known for their analgesic and anti-inflammatory properties.
Mécanisme D'action
1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride exerts its analgesic effects by binding to the mu-opioid receptor, which is located in the brain and spinal cord. This binding activates a cascade of events that ultimately leads to the inhibition of pain signals. 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Effets Biochimiques Et Physiologiques
1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride can reduce pain sensitivity in animal models of pain. 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has also been shown to reduce inflammation in animal models of inflammation. In addition, 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has been shown to have a low potential for abuse and addiction, which makes it an attractive alternative to traditional opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride also has a high affinity for the mu-opioid receptor, which makes it a potent analgesic. However, 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has some limitations for lab experiments. It has a short half-life, which means that it may need to be administered frequently to maintain its effects. In addition, 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal studies to humans.
Orientations Futures
There are several future directions for research on 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride. One area of research could be to investigate the potential use of 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride as a treatment for chronic pain. Another area of research could be to investigate the potential use of 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride as a treatment for inflammation-related diseases, such as rheumatoid arthritis. Finally, future research could focus on developing new analogs of 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride that have improved pharmacokinetic properties and potency.
Méthodes De Synthèse
1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride can be synthesized using a multi-step process that involves the reaction of 4-phenyl-2-butanone with phenyl magnesium bromide to form 4-phenyl-3-buten-2-one. The resulting compound is then reacted with phenoxyacetyl chloride to form 1-(4-phenoxy-2-butenyl)-4-phenyl-4-piperidinol. Finally, the piperidinol is esterified with propanoic acid to form 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride.
Applications De Recherche Scientifique
1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has been the subject of scientific research due to its potential applications as an analgesic and anti-inflammatory agent. Studies have shown that 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has a high affinity for the mu-opioid receptor, which is responsible for pain relief. 1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
128864-81-3 |
|---|---|
Nom du produit |
1-(4-Phenoxy-2-butenyl)-4-phenyl-4-piperidinol propanoate (ester) hydrochloride |
Formule moléculaire |
C24H30ClNO3 |
Poids moléculaire |
416 g/mol |
Nom IUPAC |
[1-[(E)-4-phenoxybut-2-enyl]-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H29NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-14H,2,15-20H2,1H3;1H/b10-9+; |
Clé InChI |
BIUXAAMNRFBBRC-RRABGKBLSA-N |
SMILES isomérique |
CCC(=O)OC1(CCN(CC1)C/C=C/COC2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES |
CCC(=O)OC1(CCN(CC1)CC=CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
CCC(=O)OC1(CCN(CC1)CC=CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonymes |
[1-[(E)-4-phenoxybut-2-enyl]-4-phenyl-4-piperidyl] propanoate hydrochl oride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



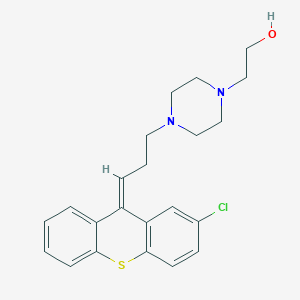
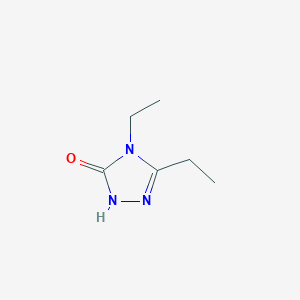
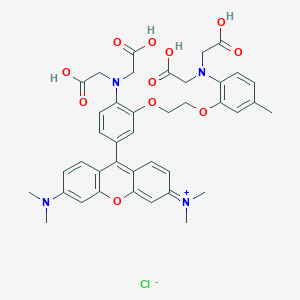
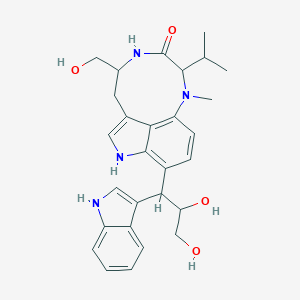
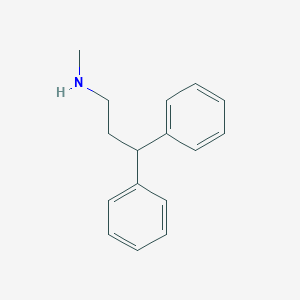

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)

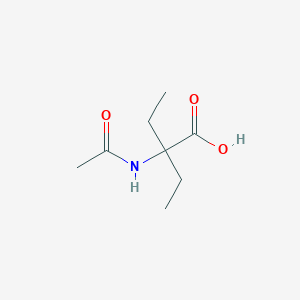

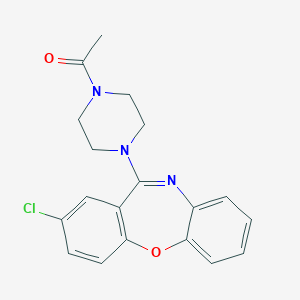

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)